Scpa

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Scpa, also known as C5a peptidase, is a serine endopeptidase enzyme produced by the bacterium Streptococcus pyogenes. This enzyme specifically targets and cleaves the chemotactic complement factor C5a, which is a key component of the human immune system. By inactivating C5a, this compound helps the bacterium evade the host’s immune response, facilitating infection and colonization .

準備方法

Synthetic Routes and Reaction Conditions: Scpa is typically produced through recombinant DNA technology. The gene encoding this compound is cloned into an expression vector, which is then introduced into a suitable host organism, such as Escherichia coli. The host organism is cultured under conditions that promote the expression of the this compound enzyme. The enzyme is then purified using techniques such as affinity chromatography .

Industrial Production Methods: In an industrial setting, large-scale fermentation processes are employed to produce this compound. The recombinant host organisms are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to maximize enzyme yield. After fermentation, the enzyme is extracted and purified using industrial-scale chromatography and filtration techniques .

化学反応の分析

Types of Reactions: Scpa primarily undergoes proteolytic cleavage reactions, specifically targeting the complement factor C5a. This reaction involves the hydrolysis of peptide bonds within the C5a molecule, resulting in its inactivation .

Common Reagents and Conditions: The enzymatic activity of this compound requires the presence of specific cofactors and optimal pH conditions. Calcium ions are often required as cofactors, and the enzyme exhibits optimal activity at a pH range of 7.0 to 8.0 .

Major Products Formed: The primary product of the reaction catalyzed by this compound is the cleaved and inactivated form of the C5a molecule. This inactivation prevents C5a from exerting its chemotactic effects, thereby impairing the host’s immune response .

科学的研究の応用

Scpa has a wide range of applications in scientific research, particularly in the fields of immunology, microbiology, and biotechnology:

Immunology: this compound is used to study the mechanisms of immune evasion by bacterial pathogens.

Microbiology: this compound serves as a model enzyme for studying the virulence factors of Streptococcus pyogenes.

Biotechnology: this compound is utilized as a biotechnological tool for manipulating the complement system in various experimental settings.

作用機序

Scpa exerts its effects by specifically cleaving the complement factor C5a at a precise site, resulting in the inactivation of C5a. This cleavage disrupts the ability of C5a to recruit and activate neutrophils, which are crucial components of the immune response. By inactivating C5a, this compound helps Streptococcus pyogenes evade the host’s immune defenses, promoting bacterial survival and proliferation .

類似化合物との比較

Scpa is unique among bacterial proteases due to its specific targeting of the complement factor C5a. Other similar compounds include:

Staphylococcus aureus Complement Inhibitor (SCIN): SCIN also targets the complement system but acts by inhibiting the formation of the C3 convertase complex.

Streptococcus pyogenes Exotoxin B (SpeB): SpeB is another protease produced by Streptococcus pyogenes, but it has a broader substrate specificity and targets various host proteins.

This compound’s specificity for C5a and its role in immune evasion make it a unique and valuable tool for studying bacterial pathogenesis and developing therapeutic interventions.

特性

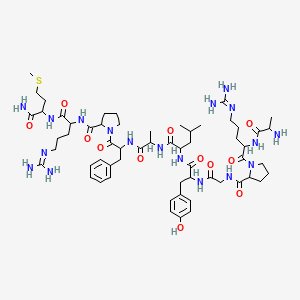

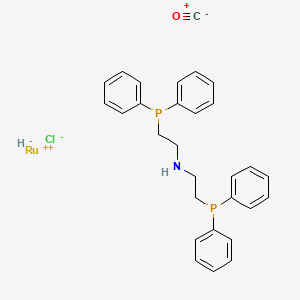

IUPAC Name |

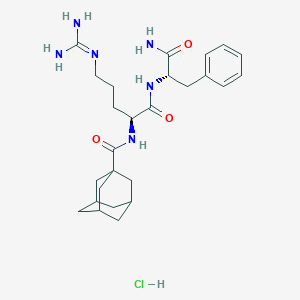

N-[2-[[1-[[1-[[1-[[1-[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]-1-[2-(2-aminopropanoylamino)-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H92N18O12S/c1-33(2)29-42(74-53(85)43(30-37-19-21-38(78)22-20-37)70-47(79)32-68-54(86)45-17-11-26-76(45)56(88)41(73-49(81)34(3)60)16-10-25-67-59(64)65)52(84)69-35(4)50(82)75-44(31-36-13-7-6-8-14-36)57(89)77-27-12-18-46(77)55(87)72-40(15-9-24-66-58(62)63)51(83)71-39(48(61)80)23-28-90-5/h6-8,13-14,19-22,33-35,39-46,78H,9-12,15-18,23-32,60H2,1-5H3,(H2,61,80)(H,68,86)(H,69,84)(H,70,79)(H,71,83)(H,72,87)(H,73,81)(H,74,85)(H,75,82)(H4,62,63,66)(H4,64,65,67) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBIKRMXHJFTOHS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

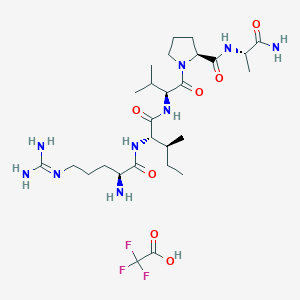

Canonical SMILES |

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)N2CCCC2C(=O)NC(CCCN=C(N)N)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)CNC(=O)C4CCCN4C(=O)C(CCCN=C(N)N)NC(=O)C(C)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H92N18O12S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1277.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![trisodium;[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B8117606.png)

![4-[2-[5-(diethylaminomethyl)-2-methoxyphenyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-propan-2-ylbenzoic acid;hydrochloride](/img/structure/B8117614.png)

![N-[(4,6-Dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethyl-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrole-3-carboxamide](/img/structure/B8117650.png)

![5-benzyloctahydro-1H-pyrrolo[3,4-c]pyridine-2,5-diium chloride](/img/structure/B8117674.png)

![2-[8-[[6-bromo-5-(methylamino)-1,3-benzoxazol-2-yl]methyl]-3,5,9-trimethyl-1,7-dioxaspiro[5.5]undecan-2-yl]-1-(1H-pyrrol-2-yl)propan-1-one](/img/structure/B8117698.png)